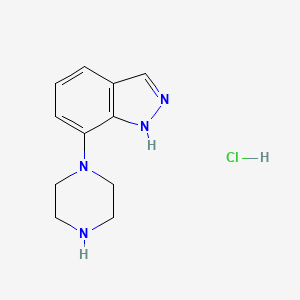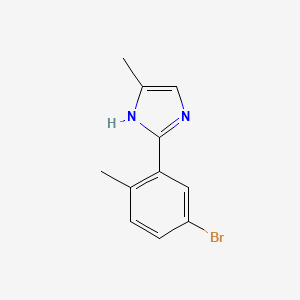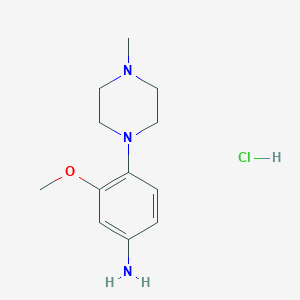![molecular formula C9H7NO2S B13666045 Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)
Methyl benzo[d]isothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl benzo[d]isothiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[d]isothiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl chloroformate under basic conditions to form the desired isothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl benzo[d]isothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl benzo[d]isothiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl benzo[d]isothiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. Its biological activity is attributed to the presence of the thiazole ring, which can interact with proteins and nucleic acids, leading to the modulation of their functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A related compound with a similar structure but different biological activities.
Thiazole: The parent compound of the thiazole family, with a simpler structure.
Isothiazole: An isomer of thiazole with distinct chemical properties.
Uniqueness
Methyl benzo[d]isothiazole-4-carboxylate is unique due to the presence of both the benzene and thiazole rings, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H7NO2S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
methyl 1,2-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-8-7(6)5-10-13-8/h2-5H,1H3 |
InChI-Schlüssel |
BKDHKSWMVQNAAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=NSC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)






![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)




